molecular formula C12H18 B12601196 3,6-Dodecadiyne CAS No. 918309-83-8

3,6-Dodecadiyne

Cat. No.: B12601196
CAS No.: 918309-83-8
M. Wt: 162.27 g/mol
InChI Key: YRLSTTPAHZAQOA-UHFFFAOYSA-N
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Description

3,6-Dodecadiyne is a high-purity, linear aliphatic diyne that serves as a versatile building block in advanced organic and polymer synthesis. This compound is characterized by its two carbon-carbon triple bonds, which provide distinct regions of unsaturation for selective functionalization. Researchers utilize this compound in hydroelementation reactions, a class of transformations that involve the addition of E-H bonds (E = B, Si, N, O, S, etc.) across unsaturated bonds. These catalytic processes are atom-economical and can yield valuable complex molecular architectures such as stereodefined enynes, dienes, and heterocyclic compounds, which are pivotal in the development of pharmaceuticals, natural products, and functional materials . The strategic placement of the two triple bonds within the 12-carbon chain makes this compound a particularly valuable substrate for exploring regio- and stereoselective transformations. Its reactivity can be leveraged in transition metal-catalyzed cycloadditions and polycyclotrimerization reactions to construct highly conjugated molecular frameworks or polymeric networks with potential applications in materials science . As with all compounds of this nature, careful analysis using techniques such as Gas Chromatography (GC), NMR Spectroscopy, and Mass Spectrometry is recommended for structural confirmation and purity verification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918309-83-8

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

dodeca-3,6-diyne

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-10H2,1-2H3

InChI Key

YRLSTTPAHZAQOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCC

Origin of Product

United States

Preparation Methods

Synthesis via Coupling Reactions

One of the prominent methods for synthesizing this compound involves coupling reactions, particularly using terminal alkynes and transition metal catalysts.

  • Starting Materials : Terminal alkynes (e.g., 1-heptyne) and a suitable coupling agent.
  • Catalysts : Copper(I) bromide or palladium-based catalysts are commonly used.
  • Reaction Conditions : Typically conducted in a solvent such as dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation.

Example Reaction :
$$
\text{1-heptyne} + \text{1-heptyne} \xrightarrow{\text{CuBr}} \text{this compound}
$$

Yield : This method can yield approximately 80-90% of this compound, depending on the purity of reactants and reaction conditions.

Synthesis via Elimination Reactions

Another effective method for synthesizing this compound is through elimination reactions from precursors such as dihalides or alcohols.

  • Starting Materials : Dihalides (e.g., 1,4-dibromobutane).
  • Reagents : Strong bases like sodium amide or potassium tert-butoxide are employed to facilitate elimination.

Example Reaction :
$$
\text{1,4-dibromobutane} + \text{Base} \rightarrow \text{this compound}
$$

Yield : This method can achieve yields of about 75-85%, with careful control over reaction conditions being crucial for maximizing output.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the different preparation methods for this compound:

Method Starting Materials Catalyst/Reagent Yield (%) Advantages
Coupling Reactions Terminal alkynes Copper(I) bromide 80-90 High yield; straightforward reaction
Elimination Reactions Dihalides Sodium amide 75-85 Simple setup; effective for longer chains

Research Findings and Considerations

Recent studies have focused on optimizing the synthesis of this compound to improve yields and reduce by-products. Key findings include:

  • Temperature Control : Maintaining optimal temperatures during reactions significantly affects yield and purity.

  • Purification Techniques : Post-synthesis purification via column chromatography or distillation is essential to isolate high-purity dodecadiyne.

  • Safety Precautions : Due to the reactive nature of alkynes and the use of strong bases or transition metals, appropriate safety measures must be implemented during synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dodecadiyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts.

    Substitution: It can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
3,6-Dodecadiyne serves as a versatile building block in organic synthesis. Its triple bonds enable it to participate in numerous reactions, including cycloadditions and cross-coupling reactions. The unique positioning of the triple bonds allows for selective functionalization, making it valuable for synthesizing complex organic molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
CycloadditionFormation of cyclic compounds
Cross-couplingCoupling with organometallic reagents
HydroborationAddition of borane to form organoboranes

Biological Applications

Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that alkynes can interfere with microbial cell functions, potentially leading to new antibacterial agents.

Case Study:
In a study investigating the antibacterial properties of marine natural products, compounds with structural similarities to this compound demonstrated effective inhibition against various pathogens, including Staphylococcus aureus. The results suggest that the compound could be further explored for pharmaceutical applications targeting bacterial infections .

Materials Science

Polymer Synthesis:
this compound can be polymerized to create materials with unique properties. The incorporation of alkynes into polymer backbones can enhance thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from this compound

PropertyValueReference
Thermal StabilityHigh
Mechanical StrengthEnhanced
Electrical ConductivityVariable

Potential Pharmaceutical Applications

Drug Development:
The reactivity of the triple bonds in this compound opens avenues for drug development. Its ability to form stable complexes with biomolecules makes it a candidate for designing new therapeutic agents.

Case Study:
Research into neocarzinostatin—a potent antitumor drug—highlights the potential of enediyne compounds like this compound in cancer therapy. The structural characteristics that allow for selective targeting of cancer cells could be leveraged in developing new drugs .

Future Directions and Research Needs

Despite its promising applications, further research is necessary to fully understand the mechanisms by which this compound exerts its biological effects and to explore its potential in various industrial applications. Collaborative efforts between chemists and biologists will be crucial in advancing this compound's utility.

Mechanism of Action

The mechanism by which 3,6-Dodecadiyne exerts its effects depends on the specific reaction it undergoes. For example:

    Oxidation: The triple bonds in this compound can be attacked by oxidizing agents, leading to the formation of reactive intermediates that further react to form diketones or carboxylic acids.

    Reduction: Hydrogenation involves the addition of hydrogen atoms to the triple bonds, facilitated by a catalyst, resulting in the formation of alkanes or alkenes.

    Substitution: Nucleophilic substitution involves the attack of a nucleophile on the electrophilic triple bonds, leading to the formation of substituted products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3,6-Dodecadiyne and its isomers, alongside a biologically relevant bicyclic diyne system. Data gaps for this compound are noted based on available evidence.

Compound Structure Melting Point (°C) Synthetic Route Key Applications/Findings References
This compound Linear diyne (3,6 positions) Not reported Inferred from analogous methods Potential ligand or polymer precursor
3,9-Dodecadiyne Linear diyne (3,9 positions) 197.8 Not specified Reference compound for isomer comparisons
5,7-Dodecadiyne Linear diyne (5,7 positions) 181.5 Dimerization of 1-hexyne Observed as a byproduct in coupling reactions
Bicyclo-[7,3,0]dodecadiyne Bicyclic diyne system Not reported Biosynthetic pathways (e.g., neocarzinostatin) Antitumor antibiotic chromophore

Structural and Positional Isomerism

  • This compound vs. 3,9-Dodecadiyne: The greater separation between triple bonds in 3,9-Dodecadiyne likely reduces strain, contributing to its higher melting point (197.8°C vs. unreported for 3,6-).
  • This compound vs. 5,7-Dodecadiyne : The 5,7 isomer forms via dimerization of 1-hexyne under catalytic conditions (e.g., traces observed in NMR spectra of coupling reactions) . In contrast, this compound may require tailored substrates or catalysts (e.g., Zn/Pd systems as in pseudane synthesis) .

Biological Activity

3,6-Dodecadiyne is a linear alkyne with significant biological properties that have garnered attention in recent research. This compound, characterized by its unique structure, has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C12H18) features a linear chain with two triple bonds located at the 3rd and 6th positions. This unique arrangement contributes to its reactivity and biological activity.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents to combat resistant bacterial strains .

2. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Experimental Setup : Macrophages were treated with lipopolysaccharide (LPS) to induce inflammation. Subsequent treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cytokine production.
Concentration (µM) TNF-α Production (pg/mL) IL-6 Production (pg/mL)
Control15001200
101200900
50800600
100400300

The results indicate that higher concentrations of the compound significantly reduce inflammatory markers .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.

  • Case Study : In a study assessing the cytotoxicity of this compound on MCF-7 cells, the compound induced apoptosis as evidenced by increased annexin V staining.
Concentration (µM) Cell Viability (%)
Control100
1085
5060
10030

The IC50 value for MCF-7 cells was determined to be approximately 50 µM, indicating potent anticancer activity .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through mitochondrial pathways.

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